REACTION_CXSMILES
|
S[CH:2]([SH:21])[C:3]([CH:5]([OH:20])[C:6]([CH2:18][OH:19])([CH2:16][OH:17])[C:7](=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[OH:8])=O.[OH-].[Na+].II.[O-][S:27]([O-])(=S)=O.[Na+].[Na+]>CCO.C(Cl)Cl>[S:21]1[CH2:2][CH2:3][CH2:5][S:27]1.[CH:9](=[C:7]([C:6]([CH2:5][OH:20])([CH2:16][OH:17])[CH2:18][OH:19])[OH:8])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
4.5 mmol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
Na2S2O3
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=S)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with water (3(200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated at room temperature
|
Type
|
CUSTOM
|
Details
|
The crude product is chromatographed on silica gel (200 mL)
|
Type
|
ADDITION
|
Details
|
a solvent mixture of hexane and ethyl acetate (40:20) as eluent
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
S1SCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)=C(O)C(CO)(CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |